

Physicochemical properties of 3-Fluoro-4-(pyrrolidin-1-yl)aniline

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Compound of Interest

Compound Name: 3-Fluoro-4-(pyrrolidin-1-yl)aniline

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An In-depth Technical Guide to the Physicochemical Properties of **3-Fluoro-4-(pyrrolidin-1-yl)aniline**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative that has garnered significant interest within medicinal chemistry and materials science. Its structural architecture, featuring a fluorinated phenyl ring, a nucleophilic secondary amine, and a pyrrolidine moiety, makes it a highly valuable and versatile building block for the synthesis of complex molecules. The pyrrolidine ring, in particular, is a common feature in over 20 FDA-approved drugs, highlighting its importance in creating structures with favorable pharmacological profiles.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **3-Fluoro-4-(pyrrolidin-1-yl)aniline**, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Part 1: Molecular Identity and Structural Characteristics

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers for **3-Fluoro-4-(pyrrolidin-1-yl)aniline** are summarized

below.

- Chemical Name: **3-Fluoro-4-(pyrrolidin-1-yl)aniline**
- CAS Number: 93246-54-9
- Molecular Formula: $C_{10}H_{13}FN_2$ [\[2\]](#)
- Molecular Weight: 180.22 g/mol

Structural Representation:

- SMILES:C1CCN(C1)C2=C(C=C(C=C2)N)F[\[2\]](#)
- InChI:InChI=1S/C10H13FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2[\[2\]](#)
- InChIKey:NOTAKFXSHAJNDN-UHFFFAOYSA-N[\[2\]](#)

The molecule's structure combines an electron-rich aniline ring with the steric bulk and conformational flexibility of the pyrrolidine group. The fluorine atom at the meta-position to the amine significantly influences the electronic properties of the aromatic ring, impacting its reactivity and the basicity of the aniline nitrogen.

Part 2: Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial in drug development.

Property	Value	Source / Method
Molecular Weight	180.22 g/mol	Calculated
XlogP (Predicted)	2.0	PubChem [2]
Boiling Point (Predicted)	294.2 ± 30.0 °C	ChemicalBook [3]
Density (Predicted)	1.15 ± 0.06 g/cm ³	ChemicalBook [3]
Storage Conditions	-20°C for long-term	BIOFOUNT

Note: Experimental data for some properties of this specific molecule are not widely published. The values provided are based on computational predictions and data from suppliers, which serve as reliable estimates for experimental design.

The predicted octanol-water partition coefficient (XlogP) of 2.0 suggests a moderate lipophilicity, indicating that the molecule is likely to have reasonable solubility in both organic solvents and, to a lesser extent, aqueous media, a desirable trait for drug candidates.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of **3-Fluoro-4-(pyrrolidin-1-yl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the pyrrolidine ring, and the amine protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The pyrrolidine protons will likely appear as multiplets in the aliphatic region. The amine (NH_2) protons will present as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant ($^1\text{J}_{\text{CF}}$). The carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **3-Fluoro-4-(pyrrolidin-1-yl)aniline**, the expected monoisotopic mass is 180.10628 Da.^[2] Under electron ionization (EI), the molecular ion peak ($[\text{M}]^+$) would be observed at m/z 180. The fragmentation pattern would likely involve losses of fragments from the pyrrolidine ring and potentially the aniline moiety.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

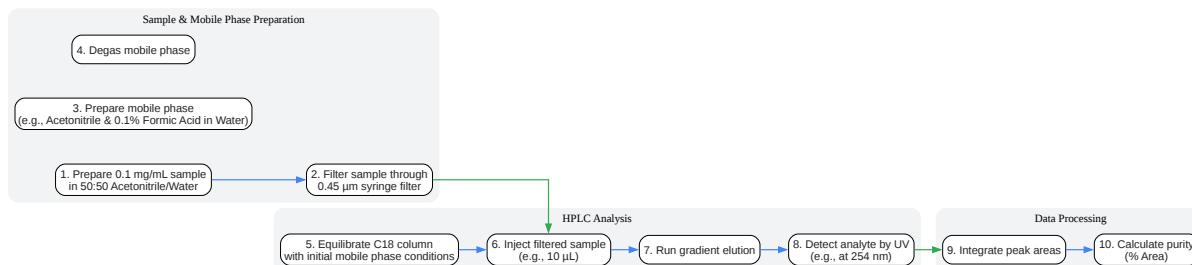
- N-H stretching: A pair of bands in the region of 3300-3500 cm^{-1} characteristic of a primary amine.
- C-H stretching (aromatic and aliphatic): Bands around 3000-3100 cm^{-1} and 2850-2960 cm^{-1} , respectively.
- C=C stretching (aromatic): Absorptions in the 1500-1600 cm^{-1} region.
- C-N stretching: Bands in the 1250-1350 cm^{-1} range.
- C-F stretching: A strong absorption band typically found in the 1000-1400 cm^{-1} region.

Part 4: Experimental Workflows and Protocols

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential.

Workflow 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of organic compounds. A reversed-phase HPLC method is typically effective for analyzing aromatic amines.



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Caption: Workflow for HPLC Purity Analysis.

Detailed Protocol:

- Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.[\[4\]](#)
- Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[\[4\]](#)
- Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water

- B: Acetonitrile
- Gradient Elution: A typical gradient might run from 10% B to 90% B over 20 minutes.
- Detection: Monitor the elution profile using a UV detector at 254 nm.
- Analysis: The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Determination of Melting Point

The melting point is a fundamental physical property that indicates purity.

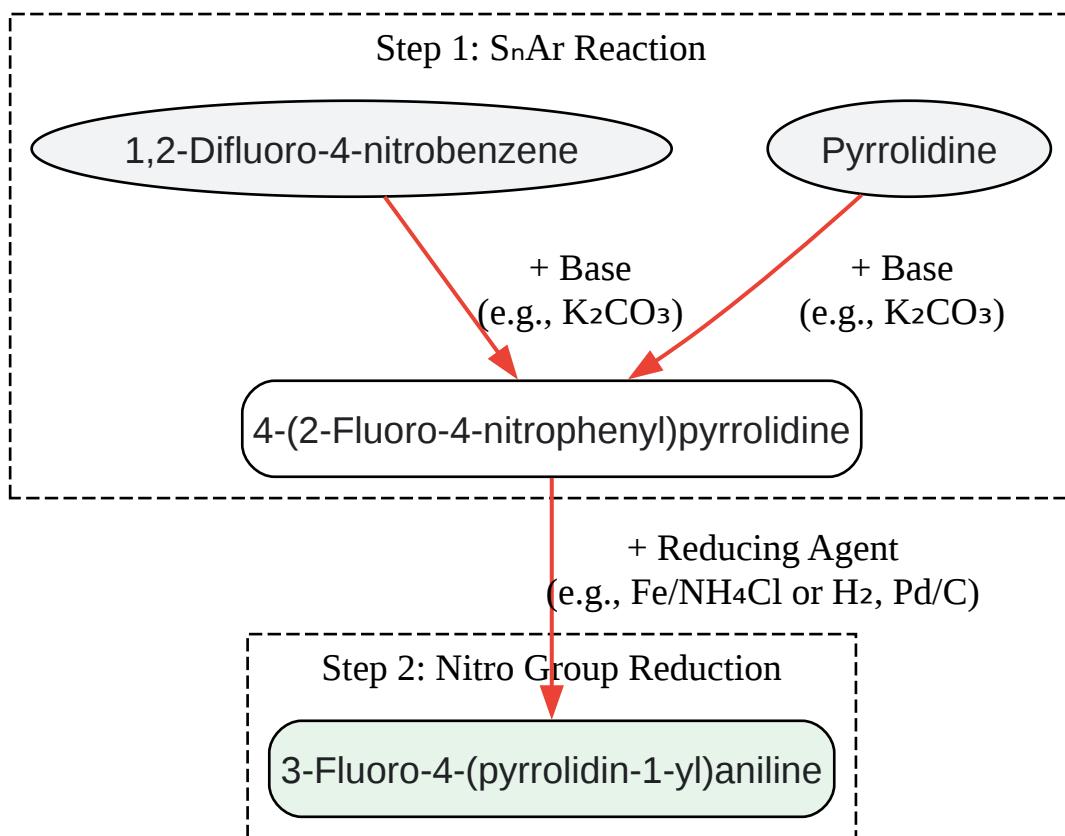
- Sample Preparation: Ensure the sample is a fine, dry powder.
- Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range is indicative of high purity.

Part 5: Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of **3-Fluoro-4-(pyrrolidin-1-yl)aniline** is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common route for synthesizing this class of compounds is through a nucleophilic aromatic substitution (S_nAr) reaction, followed by a reduction.



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Caption: General Synthetic Route.

This two-step process is efficient for producing the target aniline. The first step involves the selective displacement of one fluorine atom by pyrrolidine, followed by the reduction of the nitro group to the primary amine.^[5]

Reactivity and Use in Drug Discovery

The aniline functional group is a versatile handle for a wide range of chemical transformations, including amidation, sulfonylation, and diazotization, allowing for its incorporation into larger, more complex molecular frameworks.^[6] The pyrrolidine moiety can contribute to favorable pharmacokinetic properties such as improved solubility and metabolic stability.^{[6][7]}

This scaffold is valuable in the design of:

- Kinase Inhibitors: The aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
- GPCR Ligands: The overall structure can be modified to achieve high affinity and selectivity for various G-protein coupled receptors.
- Antimicrobial Agents: Substituted anilines are precursors to potent antibiotics and antibacterial compounds.[\[5\]](#)

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

- Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not universally available, analogous compounds like 3-chloro-4-fluoroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. [\[8\]](#)[\[9\]](#) It is prudent to handle **3-Fluoro-4-(pyrrolidin-1-yl)aniline** with the same level of care.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[10\]](#)
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.

Conclusion

3-Fluoro-4-(pyrrolidin-1-yl)aniline is a strategically important building block in modern chemical synthesis. Its unique combination of a fluorinated aniline and a pyrrolidine ring provides a foundation for creating novel molecules with diverse biological activities. This guide has detailed its fundamental physicochemical properties, analytical characterization methods, and synthetic utility. By leveraging this information, researchers can confidently and effectively utilize this compound to advance their projects in drug discovery and materials science.

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